Isobutyl 2-hydroxy-5-iodobenzoate
Description
Isobutyl 2-hydroxy-5-iodobenzoate is an aromatic ester derivative of salicylic acid, featuring a hydroxyl group at the 2-position, an iodine atom at the 5-position of the benzene ring, and an isobutyl ester moiety. This compound combines the anti-inflammatory and analgesic properties inherent to salicylate derivatives with the enhanced stability and lipophilicity conferred by the iodine substitution and isobutyl group. The iodine atom increases molecular weight and may enhance bioactivity through halogen bonding interactions, while the isobutyl ester improves solubility in non-polar solvents, making it suitable for pharmaceutical formulations or organic synthesis intermediates .
Properties
CAS No. |
15206-70-9 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
2-methylpropyl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QOIIQYGCRPHBQJ-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Ester Derivatives of Iodobenzoic Acids
Key structural analogues include methyl, ethyl, and benzyl esters of iodinated hydroxybenzoic acids. These compounds differ in ester group size, substitution patterns, and physicochemical properties.
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Groups |
|---|---|---|---|---|
| Isobutyl 2-hydroxy-5-iodobenzoate | 306.07 (estimated) | Not reported | ~95% | 2-hydroxy, 5-iodo, isobutyl ester |
| Ethyl 2-hydroxy-5-iodobenzoate | 292.07 | Not reported | 95% | 2-hydroxy, 5-iodo, ethyl ester |
| Methyl 2-amino-5-iodobenzoate | 277.06 | >200 | 98%+ | 2-amino, 5-iodo, methyl ester |
| Methyl 4-hydroxy-3,5-diiodobenzoate | 389.92 | Not reported | Not reported | 4-hydroxy, 3,5-diiodo, methyl ester |
Key Findings :
- Ester Group Impact: Larger ester groups (e.g., isobutyl vs. For example, ethyl 2-hydroxy-5-iodobenzoate has a lower molecular weight (292.07 g/mol) compared to the isobutyl analogue, which may affect solubility in polar solvents .
- Substituent Effects: Replacing the hydroxyl group with an amino group (e.g., methyl 2-amino-5-iodobenzoate) alters electronic properties and hydrogen-bonding capacity, which could influence binding affinity in biological systems .
Functional Analogues: Cytotoxicity and Bioactivity
Evidence from proteasome inhibitor studies highlights the critical role of the isobutyl group in bioactivity. For instance:
- Bortezomib Derivatives : Removing the isobutyl group from bortezomib analogues (e.g., compounds 13 and 14) abolished cell growth inhibition, underscoring its importance in target binding .
- Isobutyl vs. Methyl Groups : this compound may exhibit superior cytotoxicity compared to methyl esters due to enhanced hydrophobic interactions with enzyme active sites .
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